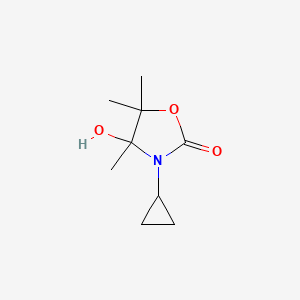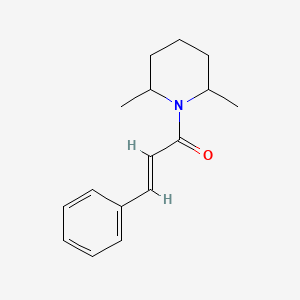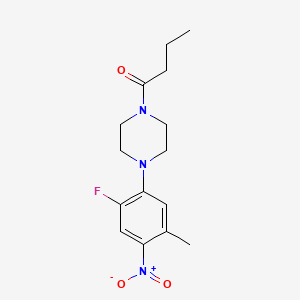![molecular formula C14H13N3O2 B5910238 N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5910238.png)
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide, also known as FMN, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. FMN is a derivative of nicotinohydrazide, a class of compounds that has been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide is not fully understood. However, it is believed that N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide exerts its biological activities by modulating the activity of enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide has also been shown to possess antioxidant activity, which may help protect cells from oxidative damage. In addition, N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide has been shown to possess anticancer activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide in lab experiments is its low toxicity. N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide has been shown to be relatively safe for use in cell culture and animal studies. However, one limitation of using N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide is its poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide. One area of interest is the development of new synthetic methods for N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide that may improve its solubility and biological activity. Another area of interest is the investigation of N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide's potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Finally, future research may focus on the development of new fluorescent probes based on N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide for the detection of other biomolecules.
Synthesemethoden
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide can be synthesized by the condensation reaction between 3-(2-furyl)acrolein and nicotinohydrazide. This reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting product is then purified by recrystallization to obtain pure N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide has been studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, antioxidant, anticancer, and anti-inflammatory activities. N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-11(6-7-13-5-3-9-19-13)16-17-14(18)12-4-2-8-15-10-12/h2-10H,1H3,(H,17,18)/b7-6+,16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWPZJMPCZZRSM-NHTOTWMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)



![[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B5910181.png)

![N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5910190.png)

![1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5910203.png)
![ethyl 4-({5-[2-(4-bromophenyl)-2-(hydroxyimino)ethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5910234.png)



